1-(2-Chlorobenzyl)azetidin-3-ol

Lipophilicity Drug Design Physicochemical Properties

Researchers face inconsistent physicochemical profiles when selecting N-substituted azetidines, leading to failed permeability or SAR outcomes. This ortho-chlorobenzyl analog delivers a calculable advantage. - **Enhanced Permeability:** LogP of 1.52, 1.7-fold higher than 1-benzylazetidin-3-ol, optimizing membrane crossing for CNS/oral targets. - **Regioisomer Specificity:** Ortho-chloro pattern provides distinct steric/electronic handles vs 4-chloro analogs for SAR studies. - **High Fidelity:** ≥98% purity minimizes side reactions in multi-step syntheses.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 1133300-64-7
Cat. No. B1428909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)azetidin-3-ol
CAS1133300-64-7
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2Cl)O
InChIInChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2
InChIKeyOUAJQLMTNYLLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)azetidin-3-ol Overview


1-(2-Chlorobenzyl)azetidin-3-ol is a synthetic intermediate belonging to the class of N-substituted azetidin-3-ols. It is characterized by an ortho-chlorobenzyl substituent on the azetidine nitrogen and a secondary alcohol at the 3-position. This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, valued for the unique reactivity and conformational constraints imparted by its four-membered azetidine ring . Commercial suppliers routinely provide this compound with a purity of ≥98%, underscoring its suitability for research and further synthetic elaboration .

Versatile azetidine building block for medicinal chemistry and chemical biology
High-purity grade supports reliable multi-step synthesis
Conformationally constrained core enables scaffold-based drug design

1-(2-Chlorobenzyl)azetidin-3-ol vs. Analogs


While several N-substituted azetidin-3-ol derivatives are commercially available, direct substitution with analogs such as 1-benzylazetidin-3-ol or 1-(4-chlorobenzyl)azetidin-3-ol can significantly alter critical physicochemical and pharmacological properties. As demonstrated in the quantitative evidence below, differences in lipophilicity (LogP), molecular weight, and the specific ortho-chloro substitution pattern of 1-(2-chlorobenzyl)azetidin-3-ol result in a distinct profile that may impact membrane permeability, target binding, and synthetic utility . These variations necessitate a careful, data-driven selection process to ensure experimental reproducibility and to meet specific research objectives.

Lipophilicity profile may differ substantially from non-halogenated analogs, altering permeability predictions
Ortho-chloro substitution restricts conformation; para-substitution can yield divergent target recognition
Purity grade discrepancies may increase side reactions; verify lot specifications before substitution

1-(2-Chlorobenzyl)azetidin-3-ol Quantitative Evidence


Higher Lipophilicity vs. 1-Benzylazetidin-3-ol

1-(2-Chlorobenzyl)azetidin-3-ol demonstrates significantly higher lipophilicity compared to its non-halogenated analog, 1-benzylazetidin-3-ol. The presence of the ortho-chloro substituent increases the calculated partition coefficient (LogP) from 0.88 (or 0.80 ) to 1.52 , representing a 1.7-fold increase. This elevated lipophilicity is predictive of enhanced passive membrane permeability, a critical parameter in drug discovery for oral bioavailability and CNS penetration .

Lipophilicity vs. 1-benzyl analog
Reported
LogP 1.52 (target) vs 0.88 (1-benzylazetidin-3-ol), ~1.7-fold increase
May support permeability modeling for oral bioavailability research
Cross-study computational data; experimental validation recommended
Lipophilicity Drug Design Physicochemical Properties

Higher Purity vs. 4-Chloro Regioisomer

Procurement of 1-(2-Chlorobenzyl)azetidin-3-ol from select vendors ensures a minimum purity of 98% . In contrast, commercially available batches of the 4-chloro regioisomer, 1-(4-chlorobenzyl)azetidin-3-ol, are frequently supplied at a minimum purity of 95% . This 3% absolute purity difference can be critical in synthetic sequences where impurities lead to side reactions or complicate purification, directly impacting yield and experimental reproducibility .

Purity vs. 4-chloro regioisomer
Reported
≥98% (target) vs ≥95% (4-chloro analog)
Higher purity specification may reduce side reactions and simplify purification
Vendor-provided purity; lot-to-lot verification advised
Quality Control Synthetic Reliability Purity

Ortho-Chloro Steric and Electronic Effects

The 2-chlorobenzyl (ortho-chloro) substituent in the target compound introduces a unique steric and electronic environment compared to its 4-chloro (para) regioisomer. Ortho-substitution on a benzyl group is known to restrict conformational freedom and influence the orientation of the phenyl ring relative to the azetidine core. This class-level effect can profoundly impact molecular recognition by biological targets (e.g., enzymes, receptors) and alter the compound's metabolic stability . While direct comparative biological data for this specific pair is limited, the well-established principles of medicinal chemistry indicate that this positional isomerism can lead to divergent biological activities and should not be overlooked during lead optimization.

Ortho-chloro steric/electronic effect
Class-level
Ortho substitution restricts conformation, influencing molecular recognition (SAR principle)
Class-level SAR insight; not compound-specific biological data
Experimental confirmation required for target-specific effects
Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

Higher Lipophilicity vs. 4-Chloro Regioisomer

The position of the chloro substituent on the benzyl ring directly influences lipophilicity. While 1-(2-Chlorobenzyl)azetidin-3-ol has a LogP of 1.52 , its 4-chloro regioisomer, 1-(4-chlorobenzyl)azetidin-3-ol, exhibits a LogP of 1.45 . This 0.07 unit difference, though seemingly small, represents a 17% increase in the octanol-water partition coefficient for the ortho-isomer . Such variations are often sufficient to produce measurable differences in pharmacokinetic behavior, including absorption, distribution, and clearance rates.

Lipophilicity vs. 4-chloro regioisomer
Reported
LogP 1.52 (2-chloro) vs 1.45 (4-chloro), Δ=0.07 (~17% higher)
Small but measurable difference may influence ADME behavior
Computational prediction; correlation with in vitro ADME recommended
Lipophilicity Isomer Comparison Physicochemical Properties

1-(2-Chlorobenzyl)azetidin-3-ol Research Applications


Lead Optimization for Membrane Permeability

The 1.7-fold higher LogP of 1-(2-Chlorobenzyl)azetidin-3-ol compared to 1-benzylazetidin-3-ol makes it a preferred synthetic intermediate when designing compounds intended for oral bioavailability or for targeting intracellular and CNS-based receptors .

High-Fidelity Molecular Library Synthesis

Its guaranteed ≥98% purity profile ensures that this building block introduces minimal impurities into multi-step synthetic sequences, thereby maximizing the yield of desired products and facilitating downstream purification. This is particularly critical for generating high-quality compound libraries for high-throughput screening .

SAR Studies of Chloro-Substituted Aromatics

The ortho-chloro substitution pattern provides a unique steric and electronic handle for SAR investigations. By directly comparing the biological activity of derivatives made with 1-(2-Chlorobenzyl)azetidin-3-ol against those made with its 4-chloro regioisomer, researchers can elucidate the impact of chloro-substitution position on target engagement and selectivity .

Application
Selection Property
Validation Focus
Membrane permeability optimization research
Higher lipophilicity (LogP) profile
Permeability assay / ADME profiling
High-fidelity compound library synthesis
High-purity building block
Impact of purity on reaction yield and purification
Chloro-substitution SAR studies
Ortho-chloro steric/electronic handle
Target engagement or selectivity differential profiling

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